1-Phenyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine
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Overview
Description
1-Phenyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a benzoyl group linked to a 1,2,4-oxadiazole moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,2,4-oxadiazole moiety: The synthesis begins with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.
Attachment of the benzoyl group: The next step involves the introduction of the benzoyl group to the 1,2,4-oxadiazole ring. This can be done through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the piperazine ring: The piperazine ring is then synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Final coupling reaction: The final step involves the coupling of the piperazine ring with the benzoyl-substituted 1,2,4-oxadiazole intermediate. This can be achieved through a nucleophilic substitution reaction using a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, aluminum chloride in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-Phenyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It has shown promise in the development of drugs for the treatment of various diseases, including cancer and neurological disorders.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a tool in biological research to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals and the development of new materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects. Additionally, the compound’s ability to interact with neurotransmitter receptors may contribute to its potential as a therapeutic agent for neurological disorders.
Comparison with Similar Compounds
1-Phenyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: A simpler derivative with a phenyl group attached to the piperazine ring. It lacks the benzoyl and 1,2,4-oxadiazole moieties, making it less complex and potentially less versatile in terms of reactivity and applications.
4-Benzoylpiperazine: A compound with a benzoyl group attached to the piperazine ring
1,2,4-Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring but lacking the piperazine and benzoyl groups. These derivatives may have different electronic properties and reactivity profiles compared to this compound.
Properties
IUPAC Name |
[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c31-26(30-17-15-29(16-18-30)21-11-5-2-6-12-21)22-13-7-8-14-23(22)32-19-24-27-25(28-33-24)20-9-3-1-4-10-20/h1-14H,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDPSFJACHOFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3OCC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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